4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(diethylaminomethyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)10-11-8-15(17)19-14-9-12(18-3)6-7-13(11)14/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVXJDKDOUEPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=O)OC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . For this compound, the reaction typically involves the condensation of 7-methoxy-4-hydroxycoumarin with diethylamine in the presence of a suitable catalyst such as sulfuric acid or trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pechmann condensation or other one-pot synthesis methods to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Fluorescent Probes
The compound is widely used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties. It is particularly effective in:
- Cell Imaging : Its ability to emit light upon excitation makes it valuable for visualizing cellular processes.
- Detection of Reactive Species : It can selectively detect superoxide anions in solution, which is crucial for studying oxidative stress in biological systems .
Biological Studies
In biological research, 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one plays a role in:
- Enzyme Activity Studies : The compound can act as an inhibitor or activator of specific enzymes, aiding in the understanding of metabolic pathways.
- Cellular Processes : Its interaction with biological membranes enhances its utility in studying cellular functions and dynamics.
Industrial Applications
The compound is also utilized in various industries:
- Dyes and Optical Brighteners : Its fluorescent properties make it suitable for producing dyes used in textiles and paper processing.
- Pharmaceuticals : Research indicates potential applications in drug development due to its biological activity.
Case Study 1: Fluorescent Probing Techniques
A study explored the use of 7-diethylamino-3,4-dihydrocoumarin as a fluorescent probe to detect superoxide anions. The research highlighted the advantages of using anhydrous solvents for improved sensitivity and specificity .
Case Study 2: Enzyme Inhibition
Research demonstrated that derivatives of this compound exhibit significant inhibition of certain enzymes involved in metabolic pathways. This finding provides insight into potential therapeutic applications for metabolic disorders .
Mechanism of Action
The mechanism of action of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The diethylamino group enhances its ability to interact with biological membranes and proteins, while the methoxy group contributes to its stability and solubility. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Position and Functional Group Analysis
The table below compares key structural and functional features of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one with related compounds:
Key Observations :
- Positional Effects: The diethylaminomethyl group at the 4-position in the target compound contrasts with methyl () or trifluoromethyl () groups in analogs, altering steric bulk and electronic properties. Methoxy at the 7-position provides electron-donating effects, differing from diethylamino () or chloro () substituents.
- Biological Activity: 7-(Diethylamino)-4-methyl-2H-chromen-2-one () exhibits notable cytotoxicity (LD₅₀ = 48.1 μM in A549 lung cancer cells), suggesting that substituent position (7-diethylamino vs. 4-diethylaminomethyl) significantly impacts bioactivity.
- Photophysical Properties: The trifluoromethyl group in enhances fluorescence quantum yield, while the diethylaminomethyl group in the target compound may improve solubility in polar solvents due to its protonable amine .
Physicochemical and Crystallographic Insights
- Solubility : The hydrochloride form of the target compound () likely has higher aqueous solubility than neutral coumarins like 7-chloro-4-(4-chlorophenyl)-2H-chromen-2-one ().
- Crystallography: Compounds with bulky 4-position substituents (e.g., cyclopentyloxy in ) exhibit non-planar chromen rings, whereas the diethylaminomethyl group in the target compound may induce unique packing via hydrogen bonding or cation-π interactions .
Biological Activity
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one, a derivative of the chromone family, has garnered attention due to its diverse biological activities, particularly in the realms of oncology and antimicrobial research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a chromenone backbone with diethylamino and methoxy substituents, contributing to its pharmacological properties. The presence of these functional groups is critical for its interaction with biological targets.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Assays : The MTT assay was employed to evaluate the cytotoxicity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. The results indicated that this compound induced apoptosis and cell cycle arrest in these cancer cells.
These values suggest that the compound is more effective than standard chemotherapeutics like doxorubicin in certain contexts .
Compound Cell Line IC50 (µM) This compound MCF-7 35.1 This compound HCT-116 18.6 - Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce DNA fragmentation, up-regulate pro-apoptotic genes (P53 and Bax), and down-regulate anti-apoptotic genes (Bcl-2 and CDK4) in treated cells .
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent.
- Antitubercular Effects : A related study identified chromone derivatives with potent antitubercular activity. While specific data on the diethylamino derivative was not highlighted, structural analogs demonstrated effective inhibition of Mycobacterium tuberculosis growth, suggesting a potential for further exploration in this area .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on Breast Cancer Cells : In vitro studies revealed that treatment with this compound significantly increased apoptosis rates in MCF-7 cells compared to untreated controls, with a notable increase in DNA fragmentation observed via gel electrophoresis .
- Colon Cancer Research : Another investigation highlighted the compound's ability to inhibit cell proliferation in HCT-116 cells through modulation of key apoptotic pathways, reinforcing its potential as an anticancer agent .
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is crucial for evaluating the therapeutic potential of any compound.
1. Absorption and Distribution
The presence of diethylamino groups enhances solubility and permeability across biological membranes, which is essential for effective drug delivery.
2. Metabolism
Studies indicate that this compound may undergo metabolic transformations primarily via cytochrome P450 enzymes, particularly P450 2D6, which could influence its efficacy and safety profile .
3. Toxicity Assessment
Preliminary toxicity assessments suggest that while the compound exhibits potent biological activity, further studies are needed to fully characterize its safety profile in vivo.
Q & A
What are the common synthetic routes for 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?
Basic
The compound is synthesized via alkylation or condensation reactions. For example, brominated intermediates (e.g., 4-(4-bromobutyl)-7-methoxy-2H-chromen-2-one) are heated in sealed tubes (115°C) with water to form hydroxybutyl derivatives, followed by purification via flash chromatography (petroleum ether:ethyl acetate, 5:1) . Alternative routes involve condensation of 4-diethylaminosalicylaldehyde with ketoesters, using ethanol as a solvent, to introduce the diethylamino group . Reaction temperature, solvent choice, and purification methods critically impact yield and purity, with sealed-tube reactions favoring complete conversion and chromatography ensuring high purity.
How do crystallographic data resolve molecular conformation ambiguities in this compound?
Advanced
X-ray crystallography using SHELX programs (e.g., SHELXL) resolves conformational disorders, particularly in flexible diethylamino groups. For example, thermal motion and positional disorders are addressed via restraints (e.g., DFIX, SIMU) and twin refinement (TWIN command) when twinning is present. High-resolution data (e.g., mean C–C bond precision <0.002 Å) and optimized data-to-parameter ratios (>15:1) ensure reliable refinement . Hydrogen bonding patterns are analyzed using graph set theory to confirm packing stability .
What spectroscopic techniques confirm the structure of this compound?
Basic
Key techniques include:
- ¹H/¹³C NMR : Methoxy protons resonate at δ ~3.8 ppm, while diethylamino methyl groups show signals at δ ~2.5–3.0 ppm. Aromatic protons on the coumarin ring appear between δ 6.5–8.0 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (coumarin lactone) at ~1700 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with HRMS providing exact mass validation .
How does the substitution pattern influence fluorescence properties in metal complexes of this compound?
Advanced
The diethylamino group enhances fluorescence via electron donation, stabilizing excited states. When functionalized as a Schiff base (e.g., with 8-hydroxyquinoline), metal chelation (e.g., Al³⁺, Zn²⁺) induces chelation-enhanced fluorescence (CHEF), shifting emission wavelengths. UV-vis spectroscopy reveals ligand-to-metal charge transfer (LMCT) bands, while quantum yield improvements are quantified via emission spectra . Substituent positioning (e.g., methoxy at C7) further modulates π-conjugation and intramolecular charge transfer (ICT) .
What purification strategies are effective post-synthesis, and how do they impact analytical outcomes?
Basic
Flash chromatography (polarity gradient: petroleum ether to ethyl acetate) effectively separates byproducts, yielding >95% purity . Recrystallization from methanol or ethanol is used for crystalline derivatives, improving homogeneity for crystallography. Solvent selection impacts crystal morphology and purity, with polar solvents favoring needle-like crystals .
What challenges arise in X-ray diffraction analysis, and how are they mitigated?
Advanced
Challenges include:
- Disorder in flexible groups : Diethylamino moieties often exhibit positional disorder, resolved using SHELXL restraints (e.g., DELU, ISOR) .
- Twinning : Addressed via TWIN refinement in SHELX, with HKLF5 data format .
- Low data-to-parameter ratios : Optimized by collecting high-resolution data (e.g., Cu-Kα, λ=1.54178 Å) and limiting free parameters .
How does the diethylamino group affect solubility and reactivity?
Basic
The tertiary amine enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) via hydrogen bonding. Electron-donating effects increase nucleophilicity at the coumarin C3 position, facilitating alkylation or Schiff base formation . Protonation in acidic conditions improves aqueous solubility, critical for biological assays .
How do hydrogen bonding patterns in crystal structures influence stability?
Advanced
Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like C(6) chains from O–H···O bonds or R₂²(8) rings from N–H···O interactions. These patterns stabilize crystal packing, reducing thermal displacement parameters (B factors) and preventing polymorphic transitions. Hydrogen bond donor-acceptor distances (2.6–3.0 Å) and angles (>120°) are validated via Mercury software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
